molecular formula C23H30N2O7 B4002798 1-[3-(4-Methoxyphenoxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid

1-[3-(4-Methoxyphenoxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid

Cat. No.: B4002798
M. Wt: 446.5 g/mol
InChI Key: BIGFTVKXXVAITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Methoxyphenoxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid is a useful research compound. Its molecular formula is C23H30N2O7 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-methoxyphenoxy)propyl]-4-(2-methoxyphenyl)piperazine oxalate is 446.20530130 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and reaction mechanisms of compounds structurally related to 1-[3-(4-methoxyphenoxy)propyl]-4-(2-methoxyphenyl)piperazine oxalate have been extensively studied. For instance, the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones via treatment with N-bromosuccinimide illustrates the chemical versatility and reactivity of piperazine derivatives (Shin et al., 1983). Additionally, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride highlights the methods for producing piperazine derivatives with potential pharmacological applications (Wang Xiao-shan, 2011).

Receptor Binding and Pharmacological Potential

Piperazine derivatives have shown significant binding affinity and selectivity towards various receptors, indicating their potential for therapeutic applications. For example, analogues of σ receptor ligand PB28, with added polar functionality and reduced lipophilicity, suggest the feasibility of designing novel therapeutics or diagnostic tools for oncology (Abate et al., 2011). Similarly, the synthesis of 1,4-substituted piperazine derivatives with alpha-adrenoceptor antagonistic properties further underscores the pharmacological significance of such compounds (Marona et al., 2011).

Antimicrobial and Antiviral Research

Research into piperazine derivatives has also extended into antimicrobial and antiviral areas. For instance, certain piperazine compounds have been identified for their selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells, offering a novel approach to combating bacterial resistance (Kim et al., 2011).

Molecular Imaging and Diagnostics

The development of piperazine-based compounds for molecular imaging and diagnostics is another area of active research. Methoxyphenyl piperazine-dithiocarbamate capped silver nanoparticles, for instance, have been explored as targeted optical imaging agents, demonstrating the utility of piperazine derivatives in enhancing diagnostic imaging capabilities (Chaturvedi et al., 2018).

Properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.C2H2O4/c1-24-18-8-10-19(11-9-18)26-17-5-12-22-13-15-23(16-14-22)20-6-3-4-7-21(20)25-2;3-1(4)2(5)6/h3-4,6-11H,5,12-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGFTVKXXVAITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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